Cas no 1368451-18-6 (3-(2-bromophenyl)propane-1-thiol)

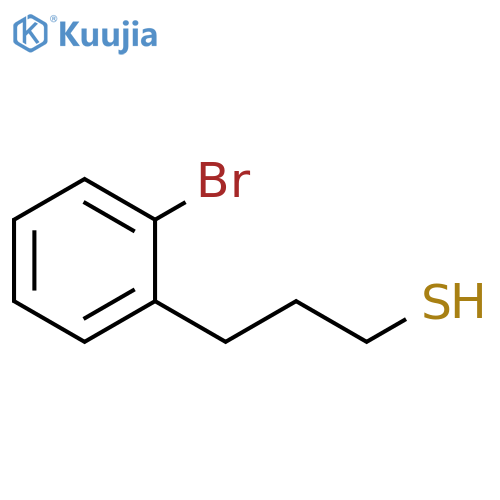

1368451-18-6 structure

商品名:3-(2-bromophenyl)propane-1-thiol

CAS番号:1368451-18-6

MF:C9H11BrS

メガワット:231.152640581131

MDL:MFCD21889216

CID:5189222

PubChem ID:82289034

3-(2-bromophenyl)propane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 3-(2-Bromophenyl)propane-1-thiol

- .

- 3-(2-bromophenyl)propane-1-thiol

-

- MDL: MFCD21889216

- インチ: 1S/C9H11BrS/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2

- InChIKey: OFOZIVUBKOZQML-UHFFFAOYSA-N

- ほほえんだ: C1(CCCS)=CC=CC=C1Br

3-(2-bromophenyl)propane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1910103-0.25g |

3-(2-bromophenyl)propane-1-thiol |

1368451-18-6 | 0.25g |

$840.0 | 2023-09-18 | ||

| Enamine | EN300-1910103-10.0g |

3-(2-bromophenyl)propane-1-thiol |

1368451-18-6 | 10g |

$3929.0 | 2023-06-02 | ||

| Enamine | EN300-1910103-0.1g |

3-(2-bromophenyl)propane-1-thiol |

1368451-18-6 | 0.1g |

$804.0 | 2023-09-18 | ||

| Enamine | EN300-1910103-0.5g |

3-(2-bromophenyl)propane-1-thiol |

1368451-18-6 | 0.5g |

$877.0 | 2023-09-18 | ||

| Enamine | EN300-1910103-1g |

3-(2-bromophenyl)propane-1-thiol |

1368451-18-6 | 1g |

$914.0 | 2023-09-18 | ||

| Enamine | EN300-1910103-5g |

3-(2-bromophenyl)propane-1-thiol |

1368451-18-6 | 5g |

$2650.0 | 2023-09-18 | ||

| Enamine | EN300-1910103-10g |

3-(2-bromophenyl)propane-1-thiol |

1368451-18-6 | 10g |

$3929.0 | 2023-09-18 | ||

| Enamine | EN300-1910103-2.5g |

3-(2-bromophenyl)propane-1-thiol |

1368451-18-6 | 2.5g |

$1791.0 | 2023-09-18 | ||

| Enamine | EN300-1910103-0.05g |

3-(2-bromophenyl)propane-1-thiol |

1368451-18-6 | 0.05g |

$768.0 | 2023-09-18 | ||

| Enamine | EN300-1910103-1.0g |

3-(2-bromophenyl)propane-1-thiol |

1368451-18-6 | 1g |

$914.0 | 2023-06-02 |

3-(2-bromophenyl)propane-1-thiol 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

1368451-18-6 (3-(2-bromophenyl)propane-1-thiol) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量